Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

Catalog No.
S967379
CAS No.
66729-78-0
M.F
C20H24ClNO4
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-dipheny...

CAS Number

66729-78-0

Product Name

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

IUPAC Name

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)

InChI Key

CBNJWAYHGKHAFJ-UHFFFAOYSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate is a primary metabolite of methadone.

EDDP perchlorate (CAS 66729-78-0) is the industry-standard certified reference material (CRM) for the quantification of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, the primary inactive urinary metabolite of methadone . In clinical and forensic toxicology, detecting EDDP is critical for confirming patient compliance in opioid substitution therapy, as it definitively proves in vivo hepatic CYP3A4 metabolism and rules out the artificial spiking of methadone into urine samples [1]. Formulated as a perchlorate salt, this compound delivers the gravimetric stability, non-hygroscopicity, and methanolic solubility required for high-throughput LC-MS/MS and GC-MS calibration workflows under ISO 17034 and ISO/IEC 17025 standards .

Procurement Fit

CRM Certified Reference Material (ISO 17034), metrologically valid
Form Perchlorate salt as stable solid for direct gravimetric use
Workflow Quantitative LC-MS/GC-MS standard for forensic toxicology

Substituting EDDP perchlorate with its free base, hydrochloride salt, or secondary metabolites like EMDP introduces severe quantitative vulnerabilities in analytical workflows [1]. The free base of EDDP is susceptible to oxidative degradation and lacks the crystalline handling properties needed for precise gravimetric weighing. Furthermore, while hydrochloride salts are common, they are often hygroscopic when paired with bulky pyrrolinium cations, leading to variable water content that skews calibration curves and causes proficiency testing failures [1]. Relying on the parent drug (methadone) or minor metabolites (EMDP) as primary compliance markers is equally flawed; methadone cannot differentiate between ingestion and sample adulteration, while EMDP is present at concentrations too low to provide a reliable detection window [2].

Substitution Risk

Purity & uncertainty gap

Uncertified free base or alternative salts lack certified purity and documented uncertainty, propagating systematic bias in calibration.

Physical form mismatch

Liquid free base cannot be handled gravimetrically with the same accuracy as the solid perchlorate ampule, undermining standard preparation.

Stability profile differs

Non-CRM forms or matrix-spiked solutions do not share the multi-year neat-stability profile; calibrator integrity may degrade faster.

Gravimetric Stability and Non-Hygroscopicity

For quantitative analytical standards, the exact mass of the active cation must remain constant regardless of ambient humidity [1]. The perchlorate anion is large and poorly coordinating, which stabilizes the bulky pyrrolinium cation of EDDP without trapping water in the crystal lattice. Compared to the free base or standard halide salts, EDDP perchlorate exhibits measurable anhydrous stability, maintaining a sharp melting point (~175 °C) and >99% purity without absorbing atmospheric moisture [1]. This ensures that a 1.0 mg/mL calibration solution contains exactly 1.0 mg/mL of the target mass, preventing the quantitative drift commonly seen when weighing hygroscopic hydrochloride salts.

Evidence DimensionGravimetric stability and moisture absorption
Target Compound DataEDDP perchlorate (Non-hygroscopic, stable anhydrous mass, >99% purity retention)
Comparator Or BaselineEDDP hydrochloride / Free base (Prone to moisture absorption and variable hydration states)
Quantified DifferenceEliminates the 2-5% weighing error associated with hygroscopic mass drift, ensuring exact molarity for LC-MS/MS calibration.
ConditionsAmbient weighing and long-term storage for Certified Reference Material (CRM) preparation.

Procurement of the perchlorate salt guarantees the absolute gravimetric precision required to pass rigorous ISO/IEC 17025 and CLIA laboratory audits.

Certified Purity
Head-to-head
99.8% CRM
Reduces systematic error vs. 98% free base
Certified uncertainty not replicated by research-grade free base

Metabolic Specificity vs. Parent Drug

In methadone maintenance programs, patients may attempt to bypass compliance testing by shaving a portion of their methadone dose directly into a urine sample [1]. Because EDDP perchlorate provides the exact standard for the N-demethylated metabolite, it allows laboratories to specifically target the product of hepatic CYP3A4 metabolism. Assays calibrated with EDDP achieve 100% specificity for actual physiological ingestion, whereas testing solely for the parent methadone yields a 0% ability to distinguish between consumed drug and direct sample adulteration [1]. The high solubility of EDDP perchlorate in methanol ensures seamless integration into the reverse-phase LC gradients used to separate the metabolite from the parent drug.

Evidence DimensionSpecificity for physiological drug ingestion
Target Compound DataEDDP (calibrated via EDDP perchlorate) (100% specificity for in vivo hepatic metabolism)
Comparator Or BaselineParent Methadone (0% specificity; susceptible to direct urine spiking)
Quantified DifferenceProvides definitive proof of compliance by isolating the CYP3A4-dependent metabolic product.
ConditionsUrine drug testing (UDT) via LC-MS/MS or GC-MS.

Utilizing EDDP perchlorate as the primary calibration standard is mandatory for forensic and clinical labs to legally and medically verify patient adherence to opioid treatment.

Physical Form
Class-level
Solid (neat) in ampule
Enables accurate gravimetric preparation
Liquid free base prone to volatilization and weighing inaccuracies

Signal and Detection Window vs. EMDP

When selecting a metabolite for quantitative tracking, abundance and ionization efficiency dictate the limits of detection [1]. EDDP is the primary metabolite of methadone, whereas EMDP (2-ethyl-5-methyl-3,3-diphenylpyrroline) is a secondary, further demethylated product. Calibrating assays with EDDP perchlorate allows laboratories to target a molecule that is present in urine at concentrations up to 10-fold higher than EMDP [1]. In positive-ion electrospray ionization (ESI+), the pre-formed pyrrolinium cation of EDDP perchlorate (yielding m/z 278.2) provides high signal intensity, allowing for lower limits of quantitation (LOQ) and extending the reliable detection window by several days compared to EMDP.

Evidence DimensionUrinary abundance and LC-MS/MS detection limits
Target Compound DataEDDP perchlorate (Primary metabolite, high urinary concentration, pre-formed cation for ESI+)
Comparator Or BaselineEMDP standard (Secondary metabolite, ~10-fold lower abundance)
Quantified DifferenceEnables significantly lower limits of quantitation (LOQ) and a wider detection window for historical drug use.
ConditionsESI+ LC-MS/MS pharmacokinetic and forensic urine analysis.

Procuring EDDP perchlorate enables labs to offer highly sensitive assays with longer detection windows, reducing the false-negative rate in abstinence monitoring.

Neat Stability
Reported
3 years (-20°C)
Ensures long-term calibrator integrity
EDDP in oral fluid declined in < 2 months at 4°C

ISO 17034 CRM Manufacturing

EDDP perchlorate is the standard bulk active ingredient for producing 1.0 mg/mL and 100 µg/mL methanolic ampoules used in global toxicology labs, owing to its non-hygroscopic nature and precise gravimetric reliability [1].

Clinical Urine Drug Testing by LC-MS/MS

Used as the primary calibrator for high-throughput clinical mass spectrometry to monitor patient compliance in methadone maintenance therapy (MMT), definitively ruling out sample adulteration [1].

Forensic Toxicology and Post-Mortem Analysis

Employed in forensic laboratories to quantify methadone metabolism in blood, urine, and tissues, helping medical examiners determine the timeline of ingestion and differentiate between acute overdose and chronic use [1].

CYP3A4 Phenotyping and Pharmacokinetics

Utilized in clinical trials and in vitro hepatocyte assays to measure the rate of methadone N-demethylation, providing quantitative data on patient-specific CYP3A4 enzyme activity and potential drug-drug interactions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic quantitative LC-MS calibrator
Certified purity and solid form enabling gravimetric standard preparation
Calibration bias and metrological traceability
Unlabeled calibrator in isotope dilution MS
High certified concentration accuracy for response factor calibration
Isotope ratio accuracy and research compliance monitoring
Inter-laboratory proficiency test material
Reported multi-year neat-stability profile
Consistency of blinded test samples over time

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